Methanol, (methylphosphinylidene)bis-, diacetate (9CI)
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Overview
Description
Methanol, (methylphosphinylidene)bis-, diacetate (9CI) is a chemical compound with the molecular formula C7H13O5P and a molecular weight of 208.15. This compound is known for its unique structure, which includes a methanol group and a methylphosphinylidene group, both of which are diacetate derivatives. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Chemical Reactions Analysis
Methanol, (methylphosphinylidene)bis-, diacetate (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents can result in the replacement of functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methanol, (methylphosphinylidene)bis-, diacetate (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methanol, (methylphosphinylidene)bis-, diacetate (9CI) can be compared with other similar compounds, such as:
Bisphenol A (BPA): Both compounds are used in the production of polymers and have distinct chemical properties.
Phenyliodine (III) diacetate (PIDA): This compound is used as an oxidizing agent in organic synthesis and shares some similarities in its chemical reactivity.
The uniqueness of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) lies in its specific structure and the presence of both methanol and methylphosphinylidene groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
acetic acid;[hydroxymethyl(methyl)phosphoryl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P.2C2H4O2/c1-7(6,2-4)3-5;2*1-2(3)4/h4-5H,2-3H2,1H3;2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDIRYDJGJXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CP(=O)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30773639 |
Source
|
Record name | Acetic acid--(methylphosphoryl)dimethanol (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30773639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-04-1 |
Source
|
Record name | Acetic acid--(methylphosphoryl)dimethanol (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30773639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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